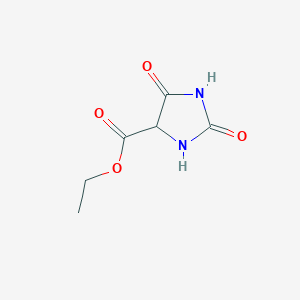

Ethyl 2,5-dioxoimidazolidine-4-carboxylate

Description

Significance of the Imidazolidine-2,5-dione Core in Heterocyclic Chemistry

The imidazolidine-2,5-dione core, commonly known as hydantoin (B18101) or glycolylurea, is a paramount scaffold within the realm of heterocyclic chemistry. ttuhsc.edu Its significance stems largely from its prevalence in a wide array of pharmacologically important molecules. The hydantoin moiety is a key structural feature in numerous approved drugs, demonstrating a broad spectrum of biological and pharmacological activities. researchgate.net

The versatility of the hydantoin core is one of its most attractive features for chemists. The ring structure possesses five potential sites for substitution, including two nitrogen atoms that can act as hydrogen bond donors and two carbonyl oxygens that can act as hydrogen bond acceptors. researchgate.net This dense arrangement of functional groups in a compact, stable ring allows for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The ability to easily introduce various substituents enables the creation of large libraries of derivatives for drug discovery programs. prepchem.com

The biological relevance of this core is extensive. Derivatives have been designed and synthesized to exhibit a range of therapeutic effects, including anticonvulsant, anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netprepchem.combldpharm.com This proven track record has solidified the imidazolidine-2,5-dione structure as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.

The table below summarizes some of the key biological activities associated with compounds containing the imidazolidine-2,5-dione core.

| Biological Activity | Example Compound Class |

| Anticonvulsant | Hydantoin derivatives (e.g., Phenytoin) |

| Anticancer | 5,5-disubstituted hydantoins |

| Antiviral | Hydantoin-substituted sulfonamides |

| Antibacterial | Nitrofurantoin |

| Anti-inflammatory | 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione |

This table provides examples of activities and is not exhaustive.

Ethyl 2,5-dioxoimidazolidine-4-carboxylate as a Fundamental Organic and Heterocyclic Building Block

This compound (CAS No. 89533-05-1) represents a foundational building block within the hydantoin family. bldpharm.com Its structure combines the significant imidazolidine-2,5-dione core with a chemically versatile ethyl carboxylate group at the C4 position. This combination of features makes it a highly useful intermediate for the synthesis of more complex molecules.

The utility of this compound as a building block can be understood by examining its synthesis and reactive sites. A primary and efficient method for the synthesis of such hydantoins is the Urech hydantoin synthesis. researchgate.net This process typically involves the reaction of an α-amino acid ester with a cyanate (B1221674), followed by acid-catalyzed cyclization. For this compound, the logical precursor would be a derivative of aspartic acid, such as diethyl aspartate.

The structure of this compound offers several points for chemical modification:

The N1 and N3 positions: The two nitrogen atoms of the hydantoin ring are nucleophilic and can be alkylated or acylated, allowing for the introduction of diverse functional groups. This is a common strategy to modify the properties of the final compound. researchgate.net

The Ethyl Ester Group: The ester at the C4 position is a key synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in various coupling reactions. ttuhsc.edu

The α-Carbon: The carbon atom to which the ester is attached (C4) can potentially be functionalized, further expanding the synthetic possibilities.

The strategic placement of the ester group on the hydantoin ring makes this molecule a valuable precursor for creating derivatives with specific functionalities. For instance, related functionalized hydantoin carboxylates have been used as key components in the synthesis of larger, biologically active molecules through reactions like the Horner-Wadsworth-Emmons olefination, demonstrating the utility of this class of compounds in constructing complex molecular architectures. prepchem.com

Historical Context of Hydantoin Chemistry Relevant to this compound

The history of hydantoin chemistry is a rich narrative that dates back to the 19th century, laying the groundwork for the synthesis of compounds like this compound. The parent compound, hydantoin, was first isolated in 1861 by Adolf von Baeyer during his research on uric acid. ttuhsc.edu He produced it via the hydrogenation of allantoin. ttuhsc.edu

A pivotal moment in the synthetic history of this class of compounds occurred in 1873, when Friedrich Urech developed what is now known as the Urech hydantoin synthesis. prepchem.com This method involves the reaction of an amino acid with potassium cyanate, followed by cyclization with a mineral acid. researchgate.net This pathway provided the first general route to 5-monosubstituted hydantoins and remains a cornerstone of hydantoin synthesis. prepchem.com

Another classical and widely used method is the Bucherer–Bergs reaction, discovered in the early 20th century. This multicomponent reaction efficiently produces 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. ttuhsc.edunih.gov While typically used for 5,5-disubstituted products, its principles contributed significantly to the broader understanding of hydantoin formation.

These historical synthetic methods are fundamental to the preparation of a vast range of hydantoin derivatives, including those with carboxylate functional groups. The principles established by Baeyer, Urech, Bucherer, and Bergs enabled chemists to access these valuable heterocyclic scaffolds, paving the way for their exploration in medicinal chemistry and organic synthesis. The development of these foundational reactions was crucial for making compounds like this compound readily accessible for further chemical investigation and application.

The table below summarizes these key historical synthesis methods.

| Synthesis Method | Year | Key Reactants | Typical Product |

| Baeyer's Isolation | 1861 | Allantoin, Hydroiodic Acid | Hydantoin |

| Urech Hydantoin Synthesis | 1873 | α-Amino Acid, Potassium Cyanate | 5-Substituted Hydantoin |

| Bucherer–Bergs Reaction | 1929 | Carbonyl Compound, Cyanide, Ammonium Carbonate | 5,5-Disubstituted Hydantoin |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dioxoimidazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-2-12-5(10)3-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVISIPRIDXSOPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89533-05-1 | |

| Record name | ethyl 2,5-dioxoimidazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 2,5 Dioxoimidazolidine 4 Carboxylate and Its Derivatives

De Novo Synthetic Approaches to the 2,5-Dioxoimidazolidine-4-carboxylate Ring System

The formation of the fundamental 2,5-dioxoimidazolidine (or hydantoin) ring bearing a carboxylate group at the 4-position can be accomplished through several key cyclization strategies. These approaches often involve the carefully orchestrated reaction of acyclic precursors to build the heterocyclic scaffold.

Urea-Based Cyclization Reactions

A primary and classical approach to the synthesis of the 2,5-dioxoimidazolidine ring involves the use of urea (B33335) or its derivatives as a key building block to introduce the N1 and N3 atoms of the heterocycle. A viable pathway to ethyl 2,5-dioxoimidazolidine-4-carboxylate through this method commences with the reaction of diethyl 2-aminomalonate with a cyanate (B1221674) source, which can be generated from urea. This reaction proceeds through the formation of a ureido intermediate, which subsequently undergoes an intramolecular cyclization to furnish the desired hydantoin (B18101) ring.

The general reaction scheme can be depicted as follows:

Formation of the Ureido Intermediate: Diethyl 2-aminomalonate is reacted with an alkali metal cyanate (e.g., potassium cyanate) in an aqueous acidic medium. The aminomalonate salt is first neutralized, and the free amino group then attacks the cyanate to form diethyl 2-ureidomalonate.

Base-Catalyzed Cyclization: The resulting ureido malonate is then treated with a base, such as sodium ethoxide in ethanol (B145695). The base facilitates the deprotonation of the ureido nitrogen, which then acts as a nucleophile, attacking one of the ester carbonyls in an intramolecular fashion. This cyclization step, followed by the elimination of ethanol, yields the stable this compound.

A summary of typical reactants and conditions for this methodology is presented in the table below.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1 | Diethyl 2-aminomalonate hydrochloride | Potassium cyanate | Water, mild acid | Diethyl 2-ureidomalonate |

| 2 | Diethyl 2-ureidomalonate | Sodium ethoxide | Ethanol, heat | This compound |

α-Amino Ester Condensation and Cyclization Processes

An alternative and versatile route to the 2,5-dioxoimidazolidine-4-carboxylate core involves the condensation of an α-amino ester with an isocyanate, followed by cyclization. This method allows for the introduction of a variety of substituents on the nitrogen atoms of the hydantoin ring, depending on the choice of the starting materials.

For the synthesis of the parent this compound, the process would typically involve:

Reaction with an Isocyanate Equivalent: Diethyl 2-aminomalonate can be reacted with a suitable isocyanate, such as chlorosulfonyl isocyanate, followed by hydrolysis of the resulting sulfonylurea. A more direct approach involves the reaction with an isocyanate that can provide the unsubstituted N1 and N3 positions after cyclization.

Formation of a Ureido Ester: The reaction of an α-amino ester with an isocyanate leads to the formation of a ureido ester intermediate.

Intramolecular Cyclization: Similar to the urea-based method, this ureido ester can be cyclized under basic conditions to yield the hydantoin ring. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

The following table outlines the general reactants and conditions for this synthetic strategy.

| Starting Material | Reagent | Intermediate | Conditions for Cyclization | Product |

| Diethyl 2-aminomalonate | Isocyanic acid (or a precursor) | Diethyl 2-ureidomalonate | Base (e.g., sodium ethoxide) in alcohol | This compound |

| Diethyl 2-aminomalonate | Chlorosulfonyl isocyanate | N-Chlorosulfonyl ureido intermediate | Hydrolysis and cyclization | This compound |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While direct synthesis of this compound via a well-established MCR is not extensively documented, the principles of reactions like the Ugi and Passerini reactions can be conceptually applied.

Ugi Reaction: A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A hypothetical Ugi-type reaction for the synthesis of a precursor to the target molecule could involve a glyoxylic acid derivative, ammonia, an isocyanate, and a suitable fourth component that could be later transformed into the ester group. Subsequent cyclization of the Ugi product would be necessary to form the hydantoin ring.

Passerini Reaction: The Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanate to form an α-acyloxy carboxamide. A modification of this reaction could potentially be designed to generate a precursor that could be cyclized to the desired hydantoin structure.

These MCR strategies, while not standard for this specific target, represent a potential area for synthetic exploration, offering advantages in terms of efficiency and diversity generation.

Functional Group Interconversions and Modifications for Scaffold Derivatization

Once the this compound scaffold is synthesized, its functional groups, primarily the ester and the carboxyl group (after hydrolysis), can be further modified to create a library of derivatives.

Esterification and Transesterification Reactions

The ethyl ester of the title compound can be synthesized or modified through standard esterification and transesterification reactions.

Esterification: If the corresponding 2,5-dioxoimidazolidine-4-carboxylic acid is available, it can be esterified to the ethyl ester using ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a classic Fischer esterification. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions.

Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. This is typically achieved by reacting the ethyl ester with a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst. The reaction is often driven to completion by using a large excess of the new alcohol.

The table below summarizes the conditions for these transformations.

| Reaction | Starting Material | Reagent | Catalyst | Product |

| Esterification | 2,5-Dioxoimidazolidine-4-carboxylic acid | Ethanol | H₂SO₄ or DCC | This compound |

| Transesterification | This compound | Methanol | Acid or Base | Mthis compound |

Carboxyl Group Transformations

The carboxyl group of 2,5-dioxoimidazolidine-4-carboxylic acid (obtained via hydrolysis of the ethyl ester) is a versatile handle for a range of chemical transformations, allowing for the synthesis of various derivatives.

Amidation: The carboxylic acid can be converted to a primary, secondary, or tertiary amide through reaction with the corresponding amine. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This allows for the introduction of a wide array of substituents at the 4-position.

Reduction: The carboxyl group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 4-(hydroxymethyl)imidazolidine-2,5-dione.

These transformations are summarized in the following table.

| Transformation | Starting Material | Reagent(s) | Product |

| Amidation | 2,5-Dioxoimidazolidine-4-carboxylic acid | Amine, EDC, DMAP | 2,5-Dioxoimidazolidine-4-carboxamide derivative |

| Reduction | 2,5-Dioxoimidazolidine-4-carboxylic acid | LiAlH₄ | 4-(Hydroxymethyl)imidazolidine-2,5-dione |

Modifications at Ring Nitrogen Atoms (N1, N3)

The imidazolidine-2,4-dione (hydantoin) ring, the core of this compound, features two distinct nitrogen atoms, N1 and N3, which offer avenues for structural diversification. The reactivity of these positions is governed by their differing electronic environments. The proton on the N3 nitrogen, situated between two carbonyl groups, is significantly more acidic (pKa ≈ 9) than the proton on the N1 nitrogen (pKa ≈ 17). researchgate.net

This substantial difference in acidity is the primary determinant for the regioselectivity of substitution reactions. Under typical basic conditions, deprotonation occurs preferentially at the N3 position, making it more nucleophilic and thus the primary site for alkylation or acylation. researchgate.net Achieving substitution at the less reactive N1 position requires specific strategies that either block the N3 position or employ conditions that favor reaction at N1. researchgate.netorganic-chemistry.org For instance, in the Vorbrüggen ribosylation of hydantoin, the reaction exclusively yields the N3-ribosylated product, underscoring the greater nucleophilicity and reactivity of the N3 atom even when the N1 atom is less sterically hindered. nih.gov

Alkylation and Acylation Strategies

Building on the inherent reactivity of the N1 and N3 positions, a variety of alkylation and acylation strategies have been developed for hydantoin derivatives.

N3-Alkylation: The preferential method for substitution at the N3 position involves the use of a base strong enough to deprotonate the N3-H, followed by reaction with an electrophile. Standard conditions often involve sodium hydride (NaH) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF), which reliably yields N3-alkylated products. acs.org

N1-Selective Alkylation: Selective functionalization at the N1 position is more challenging and often requires tailored approaches. One successful strategy involves the use of specific potassium bases. Direct N1-selective methylation of phenytoin, a 5,5-diphenylhydantoin, has been achieved in good yield using potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF). organic-chemistry.org This method is applicable to various hydantoins and alkyl halides, providing a direct route to N1-substituted derivatives that bypasses traditional protection-deprotection sequences. organic-chemistry.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers a robust method for the alkylation of hydantoins, particularly at the C5 position, but it can also be applied for N-alkylation. Using aqueous potassium hydroxide (B78521) (KOH) and a catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system, various N,N-dibenzyl hydantoins can be efficiently alkylated. nih.gov This technique can be extended to achieve full alkylation at both nitrogen atoms and the C5 position. nih.gov

| Position | Strategy | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|---|

| N3 | Standard Alkylation | Alkyl halide, NaH, DMF | Preferential formation of N3-alkylated product | acs.org |

| N1 | Selective Alkylation | Alkyl halide, tBuOK or KHMDS, THF | Good yield of N1-monomethylated product | organic-chemistry.org |

| N1, N3, C5 | Phase-Transfer Catalysis | Alkyl halide, 50% aq. KOH, TBAB, Toluene | Efficient alkylation, including tetra-allylation of naked hydantoin | nih.gov |

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced powerful techniques that offer enhanced efficiency, safety, and novel reaction pathways for the synthesis and functionalization of complex molecules like hydantoins.

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic strategies involving hydantoins are prominent, though they are primarily focused on the resolution of racemic hydantoins rather than the de novo synthesis of the ring. The "Hydantoinase Process" is a well-established industrial method for producing optically pure D- or L-amino acids. mdpi.comnih.gov This biocatalytic cascade involves three key enzymes:

Hydantoin Racemase: This enzyme continuously racemizes the unreacted hydantoin enantiomer in the starting material.

Stereoselective Hydantoinase: This enzyme hydrolyzes one enantiomer of the D,L-5-monosubstituted hydantoin ring to yield a stereopure N-carbamoyl-α-amino acid. mdpi.comresearchgate.net

N-Carbamoylase: This enzyme hydrolyzes the N-carbamoyl-amino acid to the desired free α-amino acid with high enantiomeric purity. researchgate.net

This process is a prime example of dynamic kinetic resolution, where a chemically synthesized racemic hydantoin is converted into a single, optically pure amino acid product with a theoretical yield of 100%. researchgate.netnih.gov It demonstrates the powerful synergy between chemical synthesis (to create the hydantoin substrate) and biocatalysis (to achieve stereoselectivity). researchgate.net

Flow Chemistry Applications in Hydantoin Synthesis

Continuous flow chemistry has emerged as a valuable technique for the synthesis of hydantoins, offering significant advantages over traditional batch processing. The well-established Bucherer–Bergs reaction, a multicomponent synthesis of 5,5-disubstituted hydantoins, has been successfully adapted to a continuous flow system. researchgate.net This approach leads to markedly reduced reaction times and high yields on a pilot scale. researchgate.net

The benefits of using flow chemistry for hydantoin synthesis include:

Enhanced Safety: Reactions involving hazardous reagents or exothermic processes can be managed more safely due to the small reactor volumes and superior heat transfer efficiency. nih.gov

Scalability: Flow processes can be scaled up more readily and predictably than batch reactions. nih.gov

Process Intensification: Multiple reaction steps can be combined into a single continuous stream, streamlining the synthetic sequence. acs.org

C-H Functionalization Strategies on the Imidazolidine (B613845) Ring

Direct functionalization of carbon-hydrogen (C–H) bonds represents a frontier in organic synthesis, offering a more atom-economical approach to molecular diversification. While C-H functionalization of many heterocyclic systems is well-documented, its application directly to the saturated imidazolidine ring of hydantoins is a more recent development.

A significant advancement is the use of the hydantoin moiety itself as a directing group in transition-metal-catalyzed C–H functionalization. In a Ruthenium(II)-catalyzed reaction, N-arylhydantoins undergo C-H alkenylation at the ortho-position of the N-aryl substituent. researchgate.net The hydantoin ring acts as a weakly coordinating directing group, guiding the catalyst to the specific C-H bond. This reaction proceeds with a wide scope of substrates in an environmentally friendly solvent, 2-MeTHF, and has even been applied to the functionalization of the antiandrogen drug nilutamide. researchgate.net This strategy provides a powerful tool for creating novel libraries of complex hydantoin derivatives that would be difficult to access through classical methods. researchgate.net

Control over Stereochemistry in Synthesis

The C4/C5 position of the hydantoin ring is often a stereocenter, particularly in derivatives of this compound and other 5-substituted hydantoins. Consequently, controlling the stereochemistry during synthesis is of paramount importance. Several asymmetric methods have been developed to produce enantioenriched hydantoins from achiral precursors.

One effective strategy is the asymmetric hydrogenation of prochiral 5-alkylidene hydantoins. nih.gov Catalytic systems using precious metals like Rhodium or Iridium with chiral phosphine (B1218219) ligands have achieved excellent enantioselectivities (up to 99% ee) and high yields. nih.govnih.gov

Another approach is the chiral acid-catalyzed condensation of glyoxals and ureas. This single-step method uses a chiral phosphoric acid to catalyze the reaction at room temperature, producing 5-monosubstituted hydantoins in high yields and enantiomeric ratios (up to 98:2 e.r.). mdpi.com Mechanistic studies suggest that the enantioinduction arises from the face-selective protonation of an enol intermediate. mdpi.comnih.gov

Organocatalysis has also been employed for the enantioselective synthesis of 5,5-disubstituted hydantoins. A method using 2-benzylthio-3,5-dihydroimidazol-4-ones as hydantoin surrogates in a Michael reaction, catalyzed by a bifunctional squaramide-tertiary amine catalyst, affords products with enantioselectivities often exceeding 95% ee. Additionally, a photochemical deracemization of 5-substituted hydantoins has been reported, which uses a chiral diarylketone as a photosensitizer to enrich one enantiomer. organic-chemistry.org

| Strategy | Catalyst/Reagent | Substrates | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh/f-spiroPhos complex | 5-Alkylidene-2,4-diketoimidazolidines | Up to 99.9% ee | nih.gov |

| Chiral Acid Catalysis | Chiral Phosphoric Acid | Glyoxals and Ureas | Up to 99% yield and 98:2 e.r. | mdpi.com |

| Organocatalytic Michael Reaction | Squaramide-tertiary amine | Hydantoin surrogates and nitroolefins/vinyl ketones | >95% ee in most cases | |

| Photochemical Deracemization | Chiral Diarylketone | 5-Substituted 3-phenylimidazolidine-2,4-diones | Enrichment of one enantiomer | organic-chemistry.org |

Asymmetric Catalytic Syntheses

Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral hydantoins, including derivatives of this compound, several catalytic strategies have been explored.

One prominent method is the asymmetric hydrogenation of prochiral 5-alkylidenehydantoins. This approach involves the rhodium- or iridium-catalyzed hydrogenation of a carbon-carbon double bond, where the facial selectivity is controlled by a chiral phosphine ligand. While this method is well-established for 5-substituted hydantoins, its direct application to a 4-carboxylate-substituted system would require the synthesis of a suitable prochiral precursor, such as ethyl 2,5-dioxo-1,5-dihydro-4H-imidazole-4-carboxylate. The success of this strategy would depend on the compatibility of the ester functionality with the reaction conditions and the ability of the chiral catalyst to induce high enantioselectivity.

Another emerging strategy is the use of chiral Brønsted acid catalysis . For instance, chiral phosphoric acids have been successfully employed in the enantioselective condensation of glyoxals with ureas to form 5-monosubstituted hydantoins. nih.gov Adapting this methodology for this compound would likely involve the reaction of ethyl glyoxylate (B1226380) with a urea derivative in the presence of a chiral phosphoric acid catalyst. The catalyst would facilitate the cyclization and dehydration steps while controlling the stereochemistry at the C4 position.

Table 1: Representative Chiral Catalysts in Asymmetric Hydantoin Synthesis

| Catalyst Type | Metal/Core Structure | Chiral Ligand/Motif | Typical Substrate | Potential Application for Target Compound |

|---|---|---|---|---|

| Hydrogenation Catalyst | Rhodium, Iridium | Chiral Phosphines (e.g., BINAP, f-spiroPhos) | 5-Alkylidenehydantoins | Hydrogenation of a prochiral precursor |

| Brønsted Acid Catalyst | Phosphoric Acid | BINOL-derived | Glyoxals and Ureas | Condensation of ethyl glyoxylate and urea |

The development of organocatalytic methods, such as those employing chiral amines or thioureas, also holds promise for the asymmetric synthesis of highly functionalized hydantoins and could potentially be adapted for the synthesis of this compound.

Desymmetrization Approaches

Desymmetrization is a powerful strategy for asymmetric synthesis that involves the differentiation of two enantiotopic groups in a prochiral or meso compound. In the context of this compound synthesis, a hypothetical desymmetrization approach could start from a meso-imidazolidine-2,5-dione substituted with two identical ester groups at the C4 position.

A chiral catalyst, either enzymatic or chemical, could then be employed to selectively transform one of the two ester groups. For instance, a chiral lipase (B570770) could catalyze the enantioselective hydrolysis of one of the ester functionalities to a carboxylic acid, leaving the other ester group intact. The resulting product would be a chiral, non-racemic 4-carboxy-4-ethoxycarbonyl-imidazolidine-2,5-dione, which could then be further manipulated to yield the desired enantiomer of this compound.

Alternatively, a chemical catalyst could be used to achieve a similar transformation. Chiral amine catalysts, for example, have been used in the desymmetrization of various meso-dianhydrides and diols. A similar principle could be applied to a suitably designed meso-dihydantoin precursor.

Table 2: Hypothetical Desymmetrization Strategy

| Starting Material | Chiral Reagent/Catalyst | Transformation | Product |

|---|---|---|---|

| 4,4-Di(ethoxycarbonyl)imidazolidine-2,5-dione | Chiral Lipase | Enantioselective Hydrolysis | (R)- or (S)-4-Carboxy-4-ethoxycarbonylimidazolidine-2,5-dione |

The success of such an approach would hinge on the ability to synthesize the appropriate prochiral or meso starting material and the identification of a catalyst that can provide high levels of enantioselectivity in the desymmetrization step.

Kinetic Resolution in Synthesis

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product from the faster-reacting enantiomer.

For the synthesis of enantiopure this compound, a racemic mixture of the compound could be subjected to kinetic resolution. For example, an enzyme-catalyzed hydrolysis of the ethyl ester could be employed. A chiral lipase might selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid at a much faster rate than the other (the S-enantiomer). This would allow for the separation of the unreacted, enantioenriched S-enantiomer of this compound from the enantioenriched R-carboxylic acid.

Dynamic kinetic resolution (DKR) is an advancement of this method where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, thereby overcoming the 50% yield limitation of classical kinetic resolution. A DKR of racemic this compound could potentially be achieved by combining an enzymatic resolution with a racemization catalyst.

Table 3: Potential Kinetic Resolution Methods

| Resolution Type | Chiral Reagent/Catalyst | Reaction | Outcome |

|---|---|---|---|

| Classical Kinetic Resolution | Chiral Lipase | Enantioselective ester hydrolysis | Separation of one enantiomer as the ester and the other as the carboxylic acid |

Application of Chiral Auxiliaries and Resolving Agents

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be incorporated into the urea or the glyoxylate-derived component prior to the cyclization reaction. For instance, a chiral amino alcohol could be used to form a chiral urea derivative, which would then react with ethyl glyoxylate. The stereochemistry of the auxiliary would control the facial selectivity of the cyclization, leading to a diastereomerically enriched hydantoin product. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule.

Resolving agents are used to separate enantiomers through the formation of diastereomeric salts. This classical method involves reacting the racemic carboxylic acid corresponding to the target ester (2,5-dioxoimidazolidine-4-carboxylic acid) with a chiral base (e.g., a chiral amine). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acids, which can then be esterified to give the desired enantiomers of this compound.

Table 4: Chiral Auxiliaries and Resolving Agents in Asymmetric Synthesis

| Method | Chiral Moiety | Principle | Application to Target Compound |

|---|---|---|---|

| Chiral Auxiliary | e.g., Evans oxazolidinones, Oppolzer's camphorsultam | Covalent attachment to control stereoselective reaction | Incorporation into a reactant prior to hydantoin ring formation |

The choice of the appropriate chiral auxiliary or resolving agent is crucial and often requires empirical screening to achieve high diastereoselectivity or efficient separation.

Chemical Reactivity and Transformation Mechanisms

Ring System Stability and Degradation Pathways

The 2,5-dioxoimidazolidine (or hydantoin) ring is a robust scaffold found in various biologically active compounds. ekb.egresearchgate.net Its stability, however, is not absolute and can be compromised under specific chemical, thermal, or photochemical conditions, leading to degradation.

The hydrolytic stability of the hydantoin (B18101) ring and its substituents is significantly influenced by the pH of the surrounding medium. The solubility and ionization state of hydantoin derivatives change with pH, which in turn affects their stability and degradation pathways. nih.gov

In acidic to neutral conditions (pH 1 to 8), the solubilities of simple hydantoin derivatives show little dependence on pH. nih.gov However, the introduction of certain substituents can drastically alter these properties. For instance, adding a benzenesulfonyl group to the N1 position can increase the acid dissociation constant by a factor of 1000, making the compound more acidic. nih.gov For these more acidic derivatives, solubility markedly increases at pH values above 5. nih.gov

| pH Range | General Observations for Simple Hydantoins | Potential Reactions |

|---|---|---|

| Strongly Acidic (pH < 3) | Generally stable, protonation of carbonyl oxygens may occur. | Acid-catalyzed hydrolysis of amide bonds (slow); Acid-catalyzed hydrolysis of the ester substituent. |

| Weakly Acidic to Neutral (pH 3-8) | Region of greatest stability for the core ring structure. Solubility is relatively constant for simple hydantoins. nih.gov | Minimal degradation of the core ring. |

| Basic (pH > 8) | Increased solubility for derivatives with acidic N-H protons. nih.gov Deprotonation at N1 or N3 is possible. | Base-catalyzed hydrolysis (saponification) of the ester substituent; Base-catalyzed hydrolysis of the amide bonds in the ring, potentially leading to ring-opening. |

The thermal stability of hydantoin derivatives is dependent on their specific chemical structure. researchgate.net Generally, the core hydantoin ring is thermally stable, but the presence of various substituents can lower its decomposition temperature. researchgate.net Thermogravimetric analysis (TGA) has shown that the introduction of N-halamine moieties, for example, decreases the thermal stability of hydantoins. researchgate.net

Hydantoins can undergo photochemical degradation. Studies on chitosan (B1678972) films modified with hydantoin derivatives have shown that photooxidative degradation can occur upon UV irradiation, leading to changes in the material's surface properties. researchgate.net The specific pathways of photochemical degradation for Ethyl 2,5-dioxoimidazolidine-4-carboxylate are not extensively detailed, but related structures provide insight. For instance, some carbonyl compounds structurally similar to the hydantoin core are known to be degraded by UV light (254 nm), potentially through mechanisms like [2+2] cyclodimerization. nih.gov The presence of conjugated π systems within the molecule plays a crucial role in its photoreactivity. nih.gov

Tautomerism of the 2,5-Dioxoimidazolidine Core

Tautomerism, the interconversion of structural isomers through proton migration, is a key characteristic of the hydantoin ring system. frontiersin.orgresearchgate.net This phenomenon is critical as different tautomers can exhibit distinct physical and chemical properties. frontiersin.orgchemrxiv.org The 2,5-dioxoimidazolidine core can exhibit both keto-enol and amido-imidol tautomerism.

Keto-enol tautomerism involves the interconversion between a carbonyl (keto) form and a hydroxyl-alkene (enol) form. masterorganicchemistry.comlibretexts.org For the 2,5-dioxoimidazolidine ring, a proton from the C4 position can migrate to an adjacent carbonyl oxygen (at C5), creating an enol tautomer.

For most simple aldehydes and ketones, the keto-enol equilibrium strongly favors the keto form due to the greater stability of the C=O double bond compared to the C=C double bond. libretexts.org However, the equilibrium can be influenced by factors such as conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com In the case of this compound, the diketo form is generally considered the predominant tautomer under standard conditions.

Amido-imidol tautomerism (also known as lactam-lactim tautomerism) involves the migration of a proton from a nitrogen atom of an amide group to the carbonyl oxygen. The hydantoin ring contains two amide groups, allowing for several possible tautomeric forms. A proton from N1 can migrate to the C2 oxygen, or a proton from N3 can migrate to the C2 or C5 oxygen.

Theoretical studies using density functional theory (DFT) have investigated the relative stabilities of various hydantoin tautomers. orientjchem.org These studies consistently show that the diketo (lactam) form is the most stable and therefore the most abundant tautomer in both the gas phase and in solution. orientjchem.org The energy barriers for the interconversion between tautomers are significant, but can be lowered by the presence of solvents like water that can facilitate proton transfer. researchgate.net

| Tautomeric Form | Description | Relative Stability |

|---|---|---|

| Diketo (Lactam) | Standard structure with carbonyl groups at C2 and C5. | Most stable form. orientjchem.org |

| Oxo-hydroxy (Lactim) | One carbonyl group is converted to a hydroxyl (enol or imidol) form. | Less stable than the diketo form. The form created by proton migration from N1 to the C2 oxygen is generally the next most stable. orientjchem.org |

| Dihydroxy | Both carbonyl groups are converted to hydroxyl forms. | Least stable forms. orientjchem.org |

Nucleophilic and Electrophilic Reactivity of Ring Atoms and Substituents

The distribution of electrons within the this compound molecule creates distinct sites for nucleophilic and electrophilic attack.

Electrophilic Sites : The carbonyl carbons (C2 and C5) are electron-deficient and thus serve as primary sites for attack by nucleophiles. The carbon of the ethyl ester group is also an electrophilic center. Reactions at these sites typically follow an addition-elimination mechanism. saskoer.ca

Nucleophilic Sites : The nitrogen atoms (N1 and N3) possess lone pairs of electrons and are nucleophilic. Their nucleophilicity is enhanced upon deprotonation by a base. These sites can be alkylated or acylated.

Acidic Protons : The protons on N1 and N3 are acidic and can be removed by a base. The α-hydrogen at the C4 position is also acidic due to the electron-withdrawing effects of the adjacent ester group and the C5 carbonyl group. Deprotonation at C4 generates a carbanion (enolate), which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Reactivity of the Ester Substituent : The ethyl carboxylate group at the C4 position undergoes reactions typical of esters. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). saskoer.ca It can also undergo transesterification in the presence of an alcohol and an acid or base catalyst. Nucleophilic substitution can also occur, where a nucleophile attacks the ester carbonyl, leading to the displacement of the ethoxide leaving group.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. While the broader class of hydantoin derivatives, to which this compound belongs, can undergo various chemical transformations, specific rearrangement reactions for this particular ester have not been detailed in available scientific literature.

In related heterocyclic systems, rearrangements are often prompted by thermal, photochemical, or catalytic conditions, leading to significant structural reorganization. However, without experimental data for this compound, any proposed rearrangement pathway would be purely speculative.

Pathways for Conversion to Other Heterocyclic Systems

The transformation of one heterocyclic ring system into another is a valuable strategy in synthetic organic chemistry. This can occur through various mechanisms, including ring expansion and ring contraction.

Ring expansion reactions result in the formation of a larger ring from a smaller one. For a five-membered ring like the imidazolidine-2,5-dione core of this compound, a ring expansion would lead to a six-membered or larger heterocycle. Common methods for ring expansion in heterocyclic chemistry involve the insertion of an atom or a group into the ring.

For instance, reactions of related tetrahydropyrimidine (B8763341) derivatives with nucleophiles have been shown to result in ring expansion to seven-membered diazepinones. researchgate.net However, there is no specific evidence to suggest that this compound undergoes similar transformations. The reactivity of the dicarbonyl functionality and the ester group would likely influence the outcome of such reactions, potentially favoring other pathways over ring expansion.

Ring contraction reactions involve the conversion of a larger ring into a smaller, often more strained, ring system. While various methods exist for the ring contraction of carbocyclic and other heterocyclic compounds, their application to this compound is not documented.

Generally, such transformations might be initiated by the extrusion of a small molecule (e.g., CO, N₂) or through skeletal rearrangements. The stability of the imidazolidine-2,5-dione ring system may disfavor ring contraction under typical reaction conditions.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules. For ethyl 2,5-dioxoimidazolidine-4-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals. The expected spectral data are based on established chemical shift principles and spectral databases for similar structural motifs.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the methine proton at the C4 position of the imidazolidine (B613845) ring, and the two N-H protons.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the adjacent methyl (-CH3) protons, and a triplet for the methyl protons. The methine proton at C4 is expected to appear as a singlet, or a broadened singlet, depending on the solvent and concentration, due to the influence of the adjacent nitrogen atoms. The two N-H protons of the imidazolidine ring are also anticipated to appear as broadened singlets, and their chemical shift can be highly dependent on the solvent, temperature, and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH2-CH 3 |

| ~4.20 | Quartet | 2H | -O-CH 2-CH3 |

| ~4.50 | Singlet | 1H | CH -COOEt |

| ~8.00 | Broad Singlet | 1H | NH |

| ~10.50 | Broad Singlet | 1H | NH |

Note: Predicted data. Actual chemical shifts may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy (including DEPT)

Carbon-13 NMR (¹³C NMR) spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides detailed information about the carbon skeleton of the molecule. The spectrum is expected to show signals for the two carbonyl carbons of the imidazolidine ring, the ester carbonyl carbon, the methine carbon at C4, and the two carbons of the ethyl group.

DEPT-135 experiments are particularly useful for distinguishing between CH, CH2, and CH3 groups. In the DEPT-135 spectrum of this compound, the CH and CH3 carbons will appear as positive signals, while the CH2 carbon will appear as a negative signal. Quaternary carbons, such as the carbonyl carbons, will be absent in the DEPT-135 spectrum but present in the broadband-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~14.0 | + | -O-CH2-C H3 |

| ~58.0 | - | -O-C H2-CH3 |

| ~62.0 | + | C H-COOEt |

| ~157.0 | Absent | C =O (Imide) |

| ~168.0 | Absent | C =O (Imide) |

| ~170.0 | Absent | C =O (Ester) |

Note: Predicted data. Actual chemical shifts may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the proton signal at ~4.20 ppm and the carbon signal at ~58.0 ppm (-OCH2-), the proton signal at ~1.25 ppm and the carbon signal at ~14.0 ppm (-CH3), and the proton signal at ~4.50 ppm and the carbon signal at ~62.0 ppm (CH-COOEt).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The methine proton (~4.50 ppm) to the ester carbonyl carbon (~170.0 ppm) and the two imide carbonyl carbons (~157.0 and ~168.0 ppm).

The methylene protons of the ethyl group (~4.20 ppm) to the ester carbonyl carbon (~170.0 ppm) and the methyl carbon (~14.0 ppm).

These 2D NMR experiments collectively provide a comprehensive and unambiguous assignment of the molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the imidazolidine ring are expected in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl and methine groups will appear just below 3000 cm⁻¹. The most prominent features will be the strong carbonyl (C=O) stretching bands. The two imide carbonyls may show two distinct bands due to symmetric and asymmetric stretching, typically in the range of 1700-1780 cm⁻¹. The ester carbonyl stretch is also expected in this region, often around 1730-1750 cm⁻¹. The C-N and C-O stretching vibrations will be found in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H Stretch |

| 2850-3000 | Medium | C-H Stretch (Aliphatic) |

| ~1780, ~1710 | Strong | C=O Stretch (Imide, Asymmetric & Symmetric) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~1350 | Medium | C-N Stretch |

Note: Predicted data. Actual peak positions and intensities can be influenced by the physical state of the sample (solid/liquid) and intermolecular interactions.

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O and N-H give strong IR signals, less polar bonds and symmetric vibrations often produce strong Raman signals. In the FT-Raman spectrum of this compound, the C-H stretching vibrations are expected to be strong. The symmetric stretching of the imidazolidine ring structure may also be more prominent in the Raman spectrum. The carbonyl stretching vibrations will also be present, although their relative intensities may differ from the IR spectrum.

Table 4: Predicted Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H Stretch (Aliphatic) |

| ~1700-1780 | Medium | C=O Stretch |

| ~1450 | Medium | CH2/CH3 Bending |

| ~900 | Medium | Ring Breathing Mode |

Note: Predicted data. Actual Raman shifts and intensities depend on the experimental setup and sample properties.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-resolution mass spectrometry is critical for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₆H₈N₂O₄), HRMS can distinguish its exact mass from other molecules with the same nominal mass. This technique is essential for confirming the identity of the synthesized compound and for identifying it in complex mixtures. For instance, a related compound, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, was definitively characterized using HRMS, which found its deprotonated molecular ion ([M-H]⁻) at an m/z of 143.0458, closely matching the required value of 143.0462 for its formula C₅H₇N₂O₃⁻. mdpi.comresearchgate.net

Table 1: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₆H₈N₂O₄ | 172.0484 |

Data interactively generated from predicted values.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing the purity of this compound and for its quantification in various matrices. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows the molecule to be ionized intact, typically by forming protonated molecules [M+H]⁺ or other adducts.

In ESI-MS, the compound would be expected to form several common adducts, each with a distinct m/z ratio. Tandem mass spectrometry (MS/MS) can further be employed to induce fragmentation of a selected parent ion, providing structural information that helps to confirm the molecule's identity. nih.govresearchgate.netchromatographyonline.com

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 173.0557 |

| [M+Na]⁺ | 195.0376 |

| [M-H]⁻ | 171.0411 |

| [M+K]⁺ | 211.0116 |

Data interactively generated from predicted values.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and, in the case of chiral molecules, its stereochemistry.

While specific experimental UV-Vis spectra for this compound are not extensively documented, its absorption characteristics can be predicted based on its functional groups. The imidazolidine-2,5-dione ring and the ethyl carboxylate group contain carbonyl (C=O) and nitrogen atoms with non-bonding electrons. These functionalities are expected to give rise to electronic transitions in the ultraviolet region.

Typically, such compounds exhibit weak n → π* transitions at longer wavelengths and more intense π → π* transitions at shorter wavelengths. usc.edunih.gov Studies on similar imidazole (B134444) and acylphosphine oxide derivatives show absorption maxima (λmax) in the range of 290 nm to 416 nm, which can be influenced by solvent polarity and molecular structure. nih.govresearchgate.netnih.gov

This compound possesses a stereogenic center at the C4 carbon, making it a chiral molecule that can exist as two non-superimposable mirror images (enantiomers). Circular dichroism (CD) spectroscopy is an essential technique for studying such molecules, as it measures the differential absorption of left and right circularly polarized light.

Enantiomers of a chiral compound produce mirror-image CD spectra. This unique property allows for the determination of a sample's enantiomeric purity and absolute configuration, often by comparing the experimental spectrum to a calculated one or to that of a known standard. researchgate.netnih.gov The CD spectrum provides information on the three-dimensional arrangement of the atoms around the chiral center, making it a powerful tool for stereochemical analysis. nih.govacs.org

X-ray Diffraction Crystallography

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and crystal packing information.

While the crystal structure for this compound itself is not available, data from a closely related derivative, Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate , provides significant insight into the structural features of the imidazolidine-2,5-dione core. researchgate.net The analysis of this derivative revealed a triclinic crystal system with a P-1 space group. researchgate.net The five-membered imidazolidine ring was found to adopt an envelope conformation. In the crystal, molecules form centrosymmetric dimers through N—H···O hydrogen bonds, which are further connected into chains and sheets by various C—H···O interactions. researchgate.net This detailed structural information is invaluable for understanding intermolecular interactions that govern the properties of this class of compounds. nih.govnih.govmdpi.commdpi.com

Table 3: Crystallographic Data for the Related Compound Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical formula | C₁₉H₁₈N₂O₄ |

| Molar Mass (g/mol) | 338.35 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.5041 (5) |

| b (Å) | 8.6959 (5) |

| c (Å) | 12.5024 (8) |

| α (°) | 71.002 (1) |

| β (°) | 88.165 (1) |

| γ (°) | 72.572 (1) |

| Volume (ų) | 831.87 (9) |

| Z | 2 |

| Data Collection | |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 100 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.047 |

| wR(F²) | 0.130 |

| Goodness-of-fit (S) | 1.06 |

Data from Youssef Ramli, et al., IUCrData (2017), 2, x170098. researchgate.net

of this compound

Advanced Spectroscopic and Crystallographic Analysis

The definitive determination of the three-dimensional arrangement of atoms and molecules within a crystal lattice is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, analysis of the crystallographic data allows for a detailed understanding of the intermolecular forces that govern the packing of molecules in the crystal.

A thorough review of scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates for this specific compound, are not available in the public domain.

While crystallographic studies have been conducted on related hydantoin (B18101) derivatives, these molecules possess different substituents on the imidazolidine ring. For example, the crystal structure of Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate has been determined, but the presence of the bulky diphenyl and acetate (B1210297) groups significantly alters the molecular structure and crystal packing compared to the title compound. Therefore, its crystallographic data cannot be extrapolated to accurately represent this compound.

As a direct consequence of the absence of a single-crystal X-ray structure for this compound, a detailed analysis of its specific intermolecular interactions in the solid state, based on experimental X-ray data, cannot be performed.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No published studies were found that have used DFT methods to optimize the molecular geometry or analyze the electronic structure of Ethyl 2,5-dioxoimidazolidine-4-carboxylate.

Basis Set Selection and Level of Theory Considerations

There are no specific reports detailing the selection of basis sets or levels of theory for computational calculations on this molecule.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

A vibrational frequency analysis and the prediction of spectroscopic properties for this compound via quantum chemical calculations have not been documented in the literature.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

No studies containing FMO analysis, including the calculation of HOMO-LUMO energy gaps, for this compound are available.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

There are no published NBO analyses detailing the charge distribution or atomic hybridization for this specific compound.

To fulfill the user's request, primary research involving de novo quantum chemical calculations on this compound would be required.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. For heterocyclic compounds similar to this compound, MESP studies reveal distinct regions of positive and negative electrostatic potential.

In a study on thiazolidine-2,4-dione, a related heterocyclic dione, MESP analysis showed regions of negative electrostatic potential (red color) around the oxygen atoms of the carbonyl groups. researchgate.net This indicates their susceptibility to electrophilic attack. Conversely, regions of positive electrostatic potential (blue color) were observed around the hydrogen atoms attached to the nitrogen, suggesting these sites are prone to nucleophilic attack. researchgate.net By analogy, for this compound, it can be inferred that the carbonyl oxygens would be regions of high electron density, making them potential sites for interaction with electrophiles. The N-H protons would correspondingly be electron-deficient and susceptible to nucleophilic attack.

Table 1: Predicted Regions of Electrophilic and Nucleophilic Attack based on MESP Analysis of Analogous Compounds

| Region | Predicted Reactivity | Rationale |

| Carbonyl Oxygen Atoms | Susceptible to Electrophilic Attack | High electron density indicated by negative electrostatic potential. researchgate.net |

| N-H Protons | Susceptible to Nucleophilic Attack | Low electron density indicated by positive electrostatic potential. researchgate.net |

Electron Density Distribution Analysis

The analysis of electron density distribution provides a detailed picture of the bonding and electronic structure within a molecule. For a derivative, Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate, X-ray diffraction studies have provided precise information about its crystal structure and, by extension, its electron density distribution. researchgate.net These studies allow for the accurate determination of bond lengths and angles, which are a reflection of the underlying electronic arrangement.

A detailed investigation into the electron density distribution in 4,5-dihydroxyimidazolidine-2-thiones, which share the imidazolidine (B613845) ring, revealed the nature of hydrogen bonding in the crystalline state. researchgate.net The study highlighted how the distribution of electrons in the (thio)carbonyl groups influences the geometry and number of hydrogen bonds formed. researchgate.net For this compound, a similar analysis would be expected to show a significant polarization of the C=O bonds, with electron density localized on the oxygen atoms. This polarization is fundamental to its chemical reactivity and intermolecular interactions.

Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility.

While specific in silico conformational search studies on this compound are not documented in the provided results, the methodologies for such analyses are well-established. Techniques like Monte Carlo simulations and molecular mechanics are commonly employed to explore the potential energy surface of a molecule and identify its stable conformers. These methods systematically alter the torsional angles of rotatable bonds to generate a multitude of possible conformations, the energies of which are then calculated to identify low-energy, and thus more probable, structures.

Experimental techniques such as X-ray crystallography provide definitive information about the conformation of a molecule in the solid state. For the related compound, Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate, X-ray diffraction data revealed that the five-membered imidazolidine ring adopts an envelope conformation. researchgate.net In another related structure, the pyrrolidine (B122466) ring, which is also a five-membered heterocycle, was found to have an envelope conformation. nih.gov

Computational models can be validated by comparing the theoretically predicted lowest energy conformations with these experimental structures. A good correlation between the two provides confidence in the computational model, which can then be used to predict conformations in other environments, such as in solution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the energy profile of a reaction pathway. A study on the oxidation of 8-oxoguanosine identified a product, 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid (HICA), which has a similar core structure to the subject compound. nih.gov The formation of HICA was rationalized by the attack of water at the C5 position of a quinonoid intermediate. nih.gov This type of mechanistic insight, derived from experimental observation and likely supported by computational analysis, demonstrates how the reactivity of the imidazolidine ring system can be understood. Computational modeling of the reactions of this compound could similarly map out the transition states and intermediates for its various potential reactions, providing a deeper understanding of its chemical behavior.

Intermolecular Interaction Studies

The way molecules interact with each other governs their macroscopic properties, such as melting point and solubility, as well as their interactions with biological targets. The crystal structure of Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate reveals a network of intermolecular interactions. researchgate.net

Pairwise N—H···O hydrogen bonds lead to the formation of centrosymmetric dimers. These dimers are further connected into chains by pairwise C—H···O hydrogen bonds. researchgate.net Additional C—H···O hydrogen bonds and C—H···π interactions link these chains into a three-dimensional network. researchgate.net These findings highlight the importance of both classical hydrogen bonds and weaker C—H mediated interactions in the solid-state architecture of these molecules. Similar interactions would be expected to play a crucial role in the crystal packing of this compound.

Table 2: Intermolecular Interactions Observed in a Structurally Related Imidazolidine Derivative

| Interaction Type | Description | Reference |

| N—H···O Hydrogen Bonds | Formation of centrosymmetric dimers. | researchgate.net |

| C—H···O Hydrogen Bonds | Connects dimers into chains and links chains into sheets. | researchgate.net |

| C—H···π Interactions | Contributes to the formation of a three-dimensional network. | researchgate.net |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The analysis is based on partitioning the crystal space into regions where the electron distribution of a molecule (the promolecule) dominates over the sum of electron distributions of all other molecules in the crystal (the procrystal). crystalexplorer.net This method provides a graphical representation of the molecule's shape within its crystalline environment and allows for the detailed study of close intermolecular contacts.

The key outputs of a Hirshfeld analysis include:

dnorm Surface: A surface mapped with the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum of the interacting atoms. nih.gov

For a molecule like this compound, which contains hydrogen, carbon, nitrogen, and oxygen atoms, the most significant contributions to the crystal packing are expected to arise from O···H, H···H, C···H, and N···H contacts. The prevalence of polar N-H and C=O groups suggests that hydrogen bonding (visible as O···H/H···O interactions) would be a dominant feature. nih.gov

Table 1: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis. This table is illustrative and represents the type of data that would be generated from a Hirshfeld analysis of a compound with similar functional groups.

| Intermolecular Contact Type | Expected Contribution (%) | Significance in Crystal Packing |

| O···H / H···O | 40 - 50% | Represents the dominant hydrogen bonding interactions crucial for structural stability. nih.gov |

| H···H | 25 - 35% | Comprises a large portion of the surface due to the abundance of hydrogen atoms, representing van der Waals forces. tubitak.gov.tr |

| C···H / H···C | 10 - 15% | Indicates weaker C-H···O or other van der Waals interactions. nih.gov |

| N···H / H···N | 1 - 5% | Corresponds to N-H···O or N-H···N hydrogen bonds. mdpi.com |

| O···C / C···O | < 5% | Minor contributions from carbonyl interactions. nih.gov |

| O···O | < 2% | Typically represents repulsive contacts, but can indicate specific packing arrangements. tubitak.gov.tr |

Hydrogen Bonding Network Analysis

The molecular structure of this compound features multiple hydrogen bond donors and acceptors, which are expected to dictate its crystal packing through a robust hydrogen-bonded network. Hydrogen bonds are highly directional, noncovalent interactions that are fundamental in the self-assembly of molecules in the solid state. rsc.org

The primary hydrogen bond donors in this molecule are the two nitrogen atoms of the imidazolidine ring (N-H). The primary acceptors are the oxygen atoms of the two carbonyl groups (C=O) on the ring and the carbonyl oxygen of the ethyl carboxylate group.

Based on the analysis of similar molecular structures, it is anticipated that these functional groups would engage in strong intermolecular hydrogen bonds, such as N-H···O. researchgate.net These interactions could lead to the formation of recognizable supramolecular motifs:

Centrosymmetric Dimers: Molecules could form pairs via N-H···O hydrogen bonds, a common motif in structures containing amide-like functionalities. researchgate.net

Chains and Sheets: These dimers or individual molecules could further self-assemble into one-dimensional chains or two-dimensional sheets, creating a layered structure. researchgate.net The interplay between strong N-H···O bonds and weaker C-H···O interactions would contribute to the formation of a stable three-dimensional network. researchgate.net

Table 2: Potential Hydrogen Bonds in the Crystal Structure of this compound. This table presents hypothetical geometric parameters for the expected hydrogen bonds based on typical values found in organic crystals.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Type | Expected D···A Distance (Å) | Expected D-H···A Angle (°) |

| N1 | H1 | O (C5=O) of another molecule | N-H···O | 2.8 - 3.1 | 150 - 180 |

| N3 | H3 | O (C2=O) of another molecule | N-H···O | 2.8 - 3.1 | 150 - 180 |

| N1 | H1 | O (carboxylate C=O) | N-H···O | 2.9 - 3.2 | 140 - 170 |

| C4 | H4 | O (C5=O) of another molecule | C-H···O | 3.1 - 3.5 | 120 - 160 |

Applications in Chemical Research and Advanced Materials

Role as a Versatile Organic and Heterocyclic Building Block in Complex Molecule Synthesis

The imidazolidine-2,4-dione (hydantoin) ring system, the core of Ethyl 2,5-dioxoimidazolidine-4-carboxylate, is a privileged scaffold in organic synthesis due to its inherent reactivity at multiple positions. This allows for the construction of a diverse array of complex molecules and heterocyclic systems. The reactivity of the hydantoin (B18101) ring enables it to be functionalized by various nucleophiles and electrophiles, leading to substituted hydantoins, alkylidene hydantoins, fused hydantoins, and spiro hydantoins.

Multicomponent reactions (MCRs) have emerged as powerful strategies for efficiently building molecular complexity from simple starting materials, and imidazolidine (B613845) derivatives are frequently synthesized using these methods. For instance, multicomponent domino reactions have been developed for the synthesis of spiro compounds, which are of interest for their potential biological activities. Additionally, photocatalysis has enabled the four-component synthesis of spiro-imidazolidines from simple amines, ketones, amino acids, and aldehydes, highlighting the utility of the imidazolidine core in constructing intricate molecular architectures. beilstein-journals.org

Development of Ligands and Catalysts Based on the Imidazolidine-4-carboxylate Scaffold

The imidazolidine-4-carboxylate framework has proven to be an effective scaffold for the design and synthesis of chiral ligands for asymmetric catalysis. These ligands, when complexed with metal ions such as copper(II), form highly efficient and enantioselective catalysts for a variety of chemical transformations.

New chiral ligands based on imidazolidin-4-one (B167674) derivatives have been synthesized and their corresponding copper(II) complexes have been studied in asymmetric Henry reactions. beilstein-journals.orgnih.gov The enantioselectivity of these catalysts was found to be very high, depending on the relative configuration of the ligand. beilstein-journals.orgnih.gov Specifically, ligands with a cis-configuration predominantly yield the S-enantiomer of the nitroaldol product, while trans-configured ligands lead to the R-enantiomer. beilstein-journals.orgnih.gov These catalysts have been successfully employed in the synthesis of chiral intermediates for pharmaceuticals like amprenavir, rivaroxaban, and salmeterol. beilstein-archives.org

Furthermore, a "proline-type" ligand derived from the imidazolidine scaffold has shown promise in asymmetric aldol (B89426) reactions, yielding products with high enantioselectivities. beilstein-journals.org The versatility of the imidazolidine-4-one scaffold allows for various modifications, including anchoring the catalysts onto polystyrene beads or magnetic nanoparticles, which facilitates catalyst recycling and enhances their practical utility. beilstein-archives.org

Applications in Materials Science

The structural and functional attributes of the imidazolidine-2,5-dione scaffold have led to its exploration in the field of materials science, particularly in the development of organic electronic materials and advanced polymers.

Intermediates for Organic Electronic Materials (e.g., OLEDs, organic photovoltaics)

Derivatives of the core hydantoin structure, particularly imidazole-based compounds, have been investigated for their potential in organic light-emitting diodes (OLEDs). rsc.org The photophysical properties of these materials are crucial for their performance in optoelectronic devices. While research in this area is ongoing, the fundamental heterocyclic structure of this compound makes it a relevant precursor for the synthesis of novel materials for organic electronics.

Precursors for Polymer and Advanced Material Synthesis

The hydantoin moiety has been successfully incorporated into polymer chains to create advanced materials with specific functionalities. A significant area of research has been the development of hydantoin-based biocidal polymers. rsc.orgrsc.org In these applications, a polymerizable hydantoin monomer is synthesized and then copolymerized with other monomers like methyl methacrylate (B99206) or styrene. rsc.orgrsc.org The resulting polymers can be treated with a halogen, such as chlorine, to form N-halamine structures within the hydantoin rings, which exhibit potent antimicrobial activity. rsc.orgrsc.org These polymer coatings have been shown to effectively kill bacteria such as S. aureus and E. coli. rsc.orgrsc.org

Additionally, hydantoin derivatives have been used to synthesize new polyamides with the hydantoin moiety integrated into the polymer backbone. researchgate.net These polymers are of interest for their potential thermal stability and other material properties. The synthesis of prepolymers containing hydantoin group precursors for use in coating compositions has also been explored, indicating the versatility of this scaffold in polymer chemistry. google.com Furthermore, hydantoin and a base can act as a binary organocatalyst system for the ring-opening polymerization of cyclic esters, demonstrating another avenue for its use in polymer synthesis. researchgate.net

Utilization as Reagents or Tools in Biochemical Research

Imidazolidine-2,4-dione (hydantoin) derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them valuable tools in biochemical research and drug discovery. nih.govontosight.aiekb.egresearchgate.netresearchgate.net The diverse pharmacological properties of these compounds stem from the ability to easily introduce various substituents onto the hydantoin ring. nih.gov